

"Methyl 2-(1H-pyrazol-1-yl)acetate" molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-(1H-pyrazol-1-yl)acetate

Cat. No.: B1319234

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Technical Guide: Methyl 2-(1H-pyrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and a general biological screening workflow for **Methyl 2-(1H-pyrazol-1-yl)acetate**. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Compound Properties

Methyl 2-(1H-pyrazol-1-yl)acetate is a pyrazole derivative with potential applications in medicinal chemistry. The fundamental molecular and physical properties of this compound are summarized in the table below.

| Property | Value |
|-------------------|---|
| Molecular Formula | C ₆ H ₈ N ₂ O ₂ |
| Molecular Weight | 140.14 g/mol |
| CAS Number | 142890-12-8 |
| Physical Form | Liquid |
| Purity | Typically ≥95% |
| Storage | Sealed in dry conditions at 2-8°C |

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of **Methyl 2-(1H-pyrazol-1-yl)acetate**. This method is adapted from the known synthesis of ethyl 2-(1H-pyrazol-1-yl)acetate.

Materials:

- 1H-Pyrazole
- Methyl chloroacetate
- Potassium carbonate (K₂CO₃)
- Acetone (anhydrous)
- Magnetic stirrer
- Reflux condenser
- Standard laboratory glassware

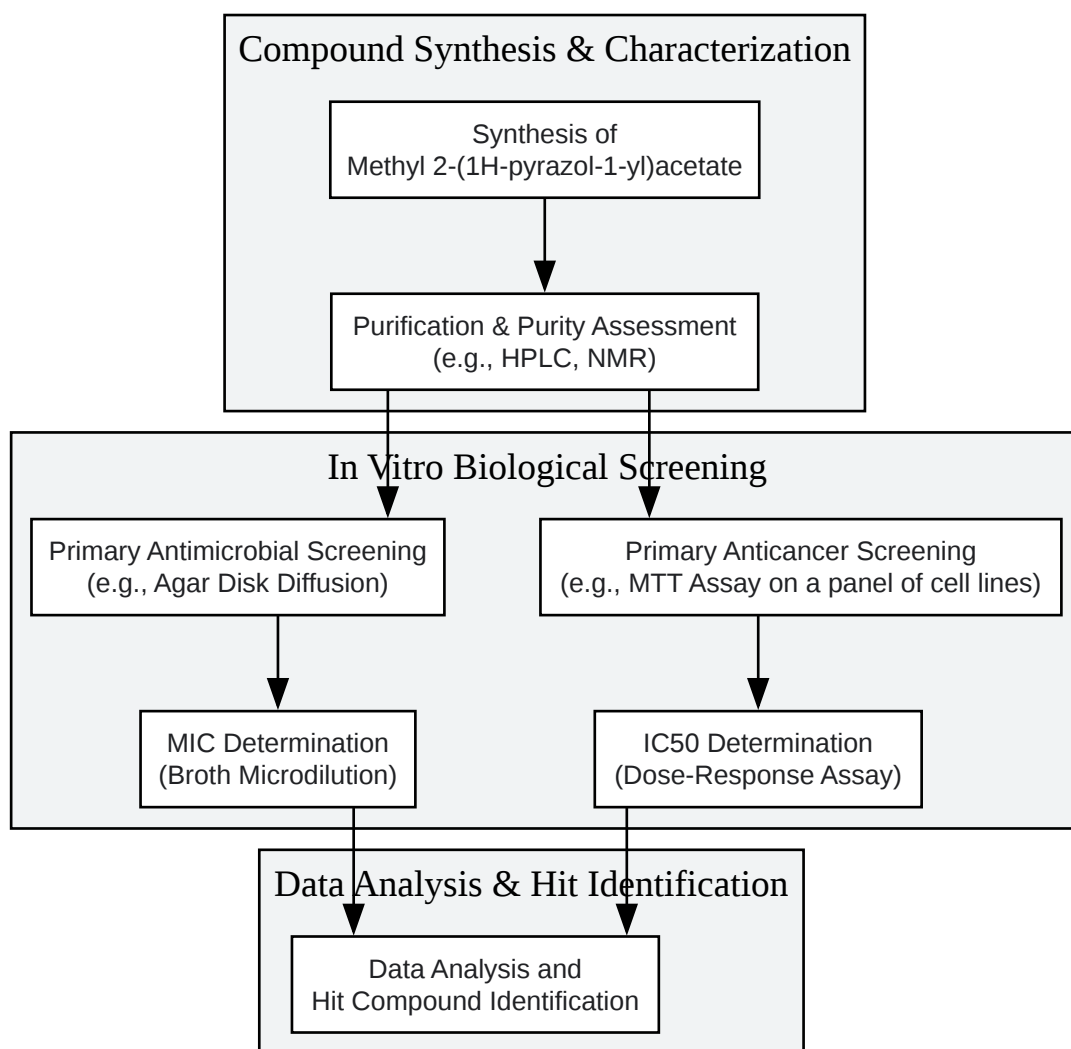
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-pyrazole (1 equivalent) in anhydrous acetone.

- **Addition of Base:** To the stirring solution, add finely powdered anhydrous potassium carbonate (1.5 equivalents).
- **Addition of Ester:** Slowly add methyl chloroacetate (1.1 equivalents) to the reaction mixture at room temperature.
- **Reflux:** Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
- **Purification:** The solvent from the filtrate is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **Methyl 2-(1H-pyrazol-1-yl)acetate**.

Biological Activity Screening Workflow

While specific signaling pathways for **Methyl 2-(1H-pyrazol-1-yl)acetate** are not yet extensively documented, pyrazole derivatives are widely screened for various biological activities. The following diagram illustrates a general workflow for the initial in vitro screening of a novel compound like **Methyl 2-(1H-pyrazol-1-yl)acetate** for potential antimicrobial and anticancer properties.



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General workflow for biological activity screening.

This workflow provides a structured approach to systematically evaluate the potential therapeutic properties of new chemical entities, starting from synthesis and leading to the identification of promising lead compounds for further development.

- To cite this document: BenchChem. ["Methyl 2-(1H-pyrazol-1-yl)acetate" molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1319234#methyl-2-1h-pyrazol-1-yl-acetate-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1319234#methyl-2-1h-pyrazol-1-yl-acetate-molecular-weight-and-formula)

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